molecular formula C17H9BrF2N2OS B2443637 N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide CAS No. 865181-43-7

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide

Cat. No. B2443637
CAS RN: 865181-43-7
M. Wt: 407.23
InChI Key: FNQPTXBEBYNDAL-FXBPSFAMSA-N
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Description

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer therapy.

Scientific Research Applications

Chemistry and Properties

Benzothiazole compounds, including derivatives similar to N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide, exhibit fascinating variability in chemistry and properties. These compounds are crucial in coordination chemistry, showing significant biological and electrochemical activity, spectroscopic properties, and structures. Research has indicated the need for further investigation into unknown analogues, suggesting potential interest in compounds like this compound for diverse applications (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Benzothiazole derivatives are recognized for their extensive pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of benzothiazoles, such as the one , allows for the development of chemical libraries that could advance new therapeutic entities, particularly in oncology (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Environmental Impact

Research on novel brominated flame retardants, including benzothiazole derivatives, highlights the importance of understanding their occurrence, environmental fate, and toxicity. These compounds are increasingly used, necessitating more comprehensive research on their environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).

Anticancer Potential

The anticancer potential of benzothiazole derivatives is a significant area of interest. These compounds have been studied for their activity against various cancer cell lines, with structural modifications enhancing their therapeutic profiles. Benzothiazoles, including this compound, may offer promising avenues for drug development and cancer treatment (Ahmed et al., 2012).

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF2N2OS/c1-2-8-22-13-7-6-10(18)9-14(13)24-17(22)21-16(23)15-11(19)4-3-5-12(15)20/h1,3-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQPTXBEBYNDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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